B600503 Isoaffinetin CAS No. 60476-24-6

Isoaffinetin

Cat. No.: B600503
CAS No.: 60476-24-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoaffinetin (5,7,3',4',5'-Pentahydroxyflavone-6-C-glucoside) is a naturally occurring C-glucosyl flavone with the molecular formula C₂₁H₂₀NO₁₃ and a molecular weight of 480.39 g/mol . It is primarily isolated from the dried leaves of Manilkara indica (Sapotaceae family) and the herb Plumbago zeylanica . This compound is recognized for its potent inhibitory activity against aldose reductase (AR), a key enzyme in the polyol pathway implicated in diabetic complications such as cataracts and neuropathy.

Mechanistically, this compound inhibits AR in a non-competitive manner against substrates dl-glyceraldehyde and NADPH, with IC₅₀ values of 4.6 ± 0.4 μM (porcine lens), 1.2 ± 0.2 μM (rat lens), and 1.0 ± 0.1 μM (recombinant human AR) . Its efficacy is attributed to its structural features, including a C-glucosyl moiety and five hydroxyl groups distributed across rings A and B of the flavone backbone. Structure-activity relationship (SAR) studies highlight that the number and position of hydroxyl groups—particularly in ring B—enhance AR inhibition .

Properties

CAS No.

60476-24-6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Isoaffinetin belongs to the flavonoid class, which includes structurally and functionally related compounds. Below, we compare this compound with three analogous compounds: luteolin, acacetin-7-O-glucoside, and chlorogenic acid, focusing on their structural attributes, sources, and biological activities.

Structural and Functional Comparison

Compound Structure Source Key Biological Activity Mechanism/IC₅₀
This compound 5,7,3',4',5'-Pentahydroxyflavone-6-C-glucoside Manilkara indica, Plumbago zeylanica Aldose reductase inhibition Non-competitive inhibition; IC₅₀: 1.0–4.6 μM (species-dependent)
Luteolin 5,7,3',4'-Tetrahydroxyflavone Chrysanthemum indicum AR inhibition, antioxidant Competitive inhibition; lacks C-glucoside; lower potency than this compound
Acacetin-7-O-glucoside 5,7-Dihydroxy-4'-methoxyflavone with O-linked glucoside at C7 Chrysanthemum indicum Moderate AR inhibition O-glucoside reduces membrane permeability; weaker activity than C-glucosides
Chlorogenic acid Caffeoylquinic acid (phenolic acid) Chrysanthemum indicum Antioxidant, AR inhibition Acts via radical scavenging; indirect AR suppression

Key Findings

Structural Superiority of this compound :

  • The C-glucosyl bond in this compound enhances metabolic stability compared to O-glucosides (e.g., acacetin-7-O-glucoside), which are prone to enzymatic hydrolysis .
  • The 5'-hydroxyl group in ring B (absent in luteolin) significantly boosts AR inhibition, as demonstrated in SAR studies .

Activity Against Aldose Reductase :

  • This compound’s IC₅₀ values are 2–4 times lower than those of luteolin and acacetin derivatives, underscoring its superior potency .
  • Chlorogenic acid, though effective, operates through antioxidant mechanisms rather than direct AR inhibition, limiting its specificity .

Natural Sources and Therapeutic Potential: this compound’s presence in multiple medicinal plants (Manilkara indica, Plumbago zeylanica) supports its traditional use in treating eye disorders . Co-occurrence with plumbagin (a naphthoquinone in P. zeylanica) suggests synergistic effects in natural extracts, though this requires further study .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.